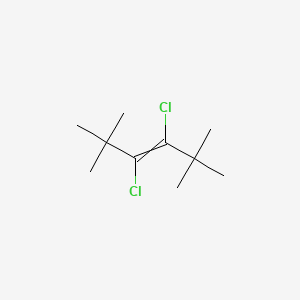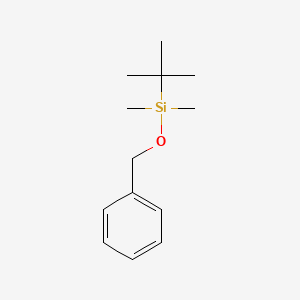![molecular formula C19H20N2Si B14645217 4,4'-[Methyl(phenyl)silanediyl]dianiline CAS No. 54120-41-1](/img/structure/B14645217.png)
4,4'-[Methyl(phenyl)silanediyl]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Methyl(phenyl)silanediyl]dianiline is an organic compound that features a silane group bonded to two phenyl groups, each of which is further bonded to an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]dianiline typically involves the reaction of methylphenylsilane with aniline under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves similar synthetic routes but with optimized conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different functional groups.
Substitution: The aniline groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
4,4’-[Methyl(phenyl)silanediyl]dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers such as polyamides, polyimides, and polyimines.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is extensively used in the production of high-performance polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, facilitating the formation of stable polymer networks. The aniline groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenedianiline: This compound is structurally similar but lacks the silane group.
4,4’-Methylenebis(phenyl isocyanate): Known for its use in the production of polyurethane foams, this compound has different functional groups but shares a similar core structure.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]dianiline is unique due to the presence of the silane group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and mechanical strength.
Eigenschaften
CAS-Nummer |
54120-41-1 |
|---|---|
Molekularformel |
C19H20N2Si |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-methyl-phenylsilyl]aniline |
InChI |
InChI=1S/C19H20N2Si/c1-22(17-5-3-2-4-6-17,18-11-7-15(20)8-12-18)19-13-9-16(21)10-14-19/h2-14H,20-21H2,1H3 |
InChI-Schlüssel |
IKWSEOQTHHESAT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


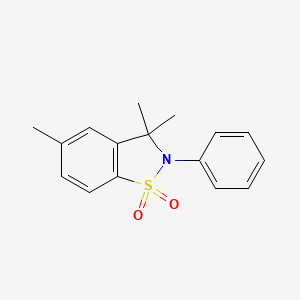
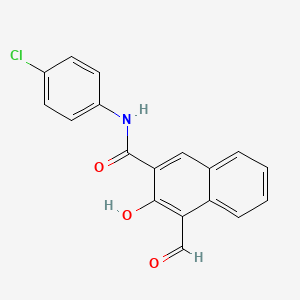
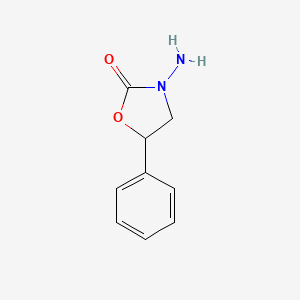
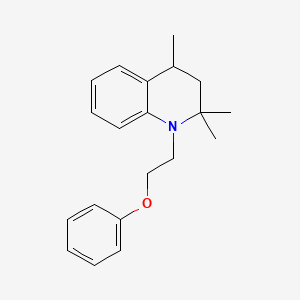
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)

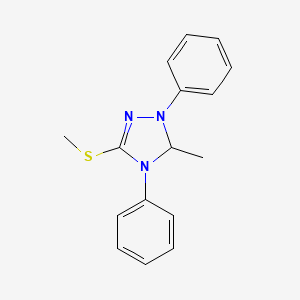
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
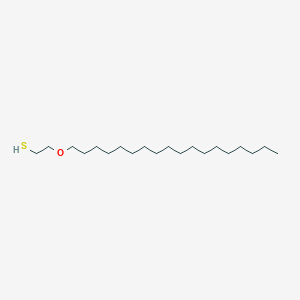
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
